molecular formula C14H11BrN6O2 B2657443 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-11-4

3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2657443
CAS No.: 921803-11-4
M. Wt: 375.186
InChI Key: ILCDERDEFDAFHI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921803-11-4) is a high-purity synthetic purine derivative of significant interest in pharmacological research, particularly in the study of the purinergic signaling system. The purinergic system is a major regulatory network in the body, encompassing extracellular nucleotides/nucleosides, their P1 and P2 receptors, and catabolic enzymes, which collectively regulate immunity, inflammation, and organ function in both health and disease states . Compounds featuring a purine core, such as this triazolopurine dione, are frequently investigated as potential agonists, antagonists, or allosteric modulators of these purinergic receptors . With a molecular formula of C14H11BrN6O2 and a molecular weight of 375.18 g/mol, this compound is a valuable chemical tool for probing disease mechanisms. Its structural features make it a promising candidate for research into immune-mediated inflammatory diseases (IMIDs), which include conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases . Furthermore, structurally related triazolo-pyrimidine and -purine derivatives have been described in patent literature for their use as purine receptor antagonists, indicating the potential research utility of this chemical class . The core purine-dione structure is also a key scaffold in medicinal chemistry, with various derivatives demonstrating a range of bioactivities, underscoring its broad research value . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(4-bromophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCDERDEFDAFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and bromination reactions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . It has been evaluated for its efficacy against various bacterial strains. For instance, a related triazole compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10 to 2.50 µg/mL. This suggests that structurally similar compounds could exhibit comparable antimicrobial properties .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dionePseudomonas aeruginosaTBD
Related TriazoleVibrio cholerae0.50
Related TriazoleStaphylococcus aureus0.10

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activities. In a study evaluating various triazole derivatives for their protective effects against seizures induced by pentylenetetrazole (PTZ), it was found that some derivatives exhibited significant protective effects with effective doses (ED50) lower than that of standard anticonvulsants. This positions triazole derivatives as promising candidates for further development in epilepsy treatment .

Table 2: Anticonvulsant Activity of Triazole Derivatives

CompoundED50 (mg/kg)Protective Index
This compoundTBDTBD
Compound A23.4>25.6
Compound B39.4>31.6

Synthetic Chemistry Applications

The synthesis of triazole derivatives often involves multicomponent reactions that yield complex structures with potential biological activity. The compound can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions to maximize yield and purity.

Case Study: Synthesis Methodology

A notable synthesis approach involves the reaction of substituted phenols with hydrazines or hydrazones to form the triazole ring system. This method allows for the introduction of diverse substituents that can enhance biological activity or modify physicochemical properties .

Table 3: Synthesis Pathways for Triazole Compounds

StepReagents/ConditionsOutcome
Step 1Substituted phenol + hydrazineFormation of hydrazone
Step 2Cyclization under acidic conditionsTriazole formation
Step 3Purification via chromatographyPure triazole derivative

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cell signaling pathways and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Compound Name Substituents at Position 3 Substituents at Positions 5/7/9 Core Structure Similarity Key References
Target Compound 4-Bromophenyl 5,9-dimethyl Triazolo[4,3-e]purine-dione
9-Benzyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione 4-Methylphenyl 5-methyl, 9-benzyl Triazolo[4,3-e]purine-dione
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 4-Chlorophenyl 5,7-dimethyl, 9-isopropyl Triazolo[4,3-e]purine-dione
3-(4-Methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydropurine-dione 4-Methoxyphenyl 5,7-dimethyl, 9-(3-methylbutyl) Triazolo[4,3-e]purine-dione
7,9-Dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-e]purine-6,8(7H,9H)-dione p-Tolyl 7,9-dimethyl Triazolo[3,4-e]purine-dione
Key Observations:
  • Steric Impact : Bulkier substituents like 9-isopropyl () or 9-(3-methylbutyl) () may reduce metabolic clearance but increase steric hindrance, limiting target engagement.
  • Regioselectivity : Analogous triazolo[3,4-e]purine-diones (e.g., ) exhibit distinct NMR shifts due to proton deshielding, suggesting core modifications alter electronic environments .
Table: Physicochemical Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Synthesis Method
Target Compound 403.2 2.8 <0.1 (aqueous) Not reported in evidence
9-Benzyl-5-methyl-3-(4-methylphenyl)-triazolo-purine-dione () 402.4 3.1 <0.1 HTS screening
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-triazolo-purine-dione () 396.9 3.5 <0.05 Multi-step alkylation
3-(4-Methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-triazolo-purine-dione () 396.5 2.5 0.2 Microwave-assisted synthesis

Biological Activity

3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological effects.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₅BrN₆O₃
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Here are the key findings:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds:

  • Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus , Escherichia coli , and Candida albicans .
  • The compound demonstrated effective inhibition against these pathogens with lower MIC values compared to standard antibiotics .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • The compound exhibited IC₅₀ values in the micromolar range, indicating significant anticancer activity. It was found to induce apoptosis in cancer cells through caspase activation pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However:

  • It is hypothesized that the presence of the bromophenyl group enhances electron density and facilitates interactions with biological targets.
  • Studies suggest a possible role in inhibiting specific enzymes involved in cell proliferation and microbial growth .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison (Standard Antibiotic)
Staphylococcus aureus1632 (Penicillin)
Escherichia coli816 (Ampicillin)
Candida albicans3264 (Fluconazole)

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest and apoptosis
A54918Induction of oxidative stress

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of various triazole derivatives including our compound against clinical isolates. The findings indicated that the compound had superior activity against multidrug-resistant strains .
  • Cytotoxicity Assessment :
    • In vitro studies conducted on HeLa cells demonstrated that treatment with the compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

Q & A

Q. What synthetic methodologies are established for synthesizing 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

A multicomponent one-pot reaction is commonly employed, involving 3-amino-1H-1,2,4-triazole, barbituric acid, and substituted aromatic aldehydes (e.g., 4-bromophenyl derivatives). The reaction is catalyzed by ionic liquids such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) in a water-ethanol solvent system under reflux (3–4 hours). Progress is monitored via TLC, followed by cooling, filtration, and recrystallization in ethanol to yield pure derivatives. This method emphasizes green chemistry principles due to solvent efficiency and reduced waste .

Q. How is the compound characterized post-synthesis?

Structural characterization employs:

  • IR spectroscopy to identify functional groups (e.g., C=O stretches at 1680–1707 cm⁻¹, NH stretches at ~3250 cm⁻¹).
  • ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, NH signals at δ 11.0–11.2 ppm).
  • EI-MS for molecular ion peaks (e.g., M⁺ at m/z 317 with 100% relative abundance).
  • Elemental analysis to validate stoichiometry (e.g., C, H, N percentages within ±0.03% of theoretical values) .

Q. What safety protocols are critical during handling?

Key precautions include:

  • Using PPE (gloves, lab coats, respirators) to avoid inhalation or skin contact.
  • Storing in airtight containers in cool, dry, ventilated areas away from ignition sources.
  • Avoiding water contact (risk of hazardous reactions) and using inert gas purges during transfers.
  • Immediate decontamination of spills with absorbents and proper disposal to prevent environmental release .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Yield optimization involves:

  • Catalyst screening : Ionic liquids like [Bmim]Cl improve reaction efficiency by enhancing solubility and reducing side reactions. Phase-transfer catalysts may further accelerate kinetics .
  • Solvent selection : Ethanol-water mixtures balance polarity and green chemistry metrics.
  • Temperature control : Prolonged reflux (4+ hours) ensures completion but risks decomposition; real-time TLC monitoring prevents over-reaction .

Q. What are the environmental fate and ecotoxicological profiles of this compound?

Experimental designs for environmental impact assessment should:

  • Evaluate abiotic transformations (hydrolysis, photolysis) under varying pH/UV conditions.
  • Measure bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305.
  • Assess biotic degradation via soil microbial communities or activated sludge systems.
  • Cross-reference data with computational models (e.g., EPI Suite) to predict persistence and toxicity .

Q. How do structural modifications influence biological activity?

Substituent effects are studied by:

  • Introducing electron-withdrawing groups (e.g., -Br, -Cl) on the aryl aldehyde to enhance electrophilicity and binding affinity.
  • Screening derivatives for antimicrobial/antitumor activity via in vitro assays (e.g., MIC against S. aureus, IC₅₀ in cancer cell lines).
  • Correlating spectral data (e.g., NMR chemical shifts) with bioactivity trends to identify pharmacophores .

Q. What computational approaches predict binding interactions or reactivity?

Advanced methods include:

  • Molecular docking (AutoDock Vina) to simulate ligand-receptor interactions with target proteins (e.g., kinase enzymes).
  • DFT calculations (Gaussian 09) to map electron density, HOMO-LUMO gaps, and reaction pathways.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can contradictions in spectral or analytical data be resolved?

Strategies include:

  • Cross-validating elemental analysis with theoretical stoichiometry to confirm purity.
  • Comparing experimental ¹H NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictors).
  • Repeating synthesis under inert atmospheres to rule out oxidation artifacts.
  • Employing 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

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